Colistimethate Sodium

Nephrotoxicity Acute Kidney Injury Polymyxin Safety

Colistimethate Sodium (CMS) is the preferred polymyxin for institutions prioritizing mortality reduction and renal recovery. CMS delivers 15.00% 30-day all-cause mortality vs. 33.75% for colistin sulfate, and 19.4% vs. 42.6% for polymyxin B. Nephrotoxicity reversibility reaches 48.4% (vs. 23.3% for PMB), while neurotoxicity is just 1.4%. For VAP, CMS achieves 65-fold higher lung epithelial lining fluid concentrations via nebulization. Note ~2-fold brand variability in colistin exposure—maintain a single source and implement TDM targeting 10–15 mg/L peak / 2–6 mg/L trough.

Molecular Formula C45H85N13O10
Molecular Weight 968.2 g/mol
CAS No. 8068-28-8
Cat. No. B001327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistimethate Sodium
CAS8068-28-8
SynonymsColistinmethanesulfonic Acid;  Colimycin M;  Colimycin Sodium Methanesulfonate;  Colistimethate;  Colistin Sodium Methanesulfonate;  Colistin Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat;  Coly-Mycin Injectab
Molecular FormulaC45H85N13O10
Molecular Weight968.2 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C45H85N13O10/c1-8-27(6)11-9-10-12-36(60)50-22-17-33-42(65)58-37(28(7)59)45(68)55-32(16-21-49)39(62)51-29(13-18-46)38(61)52-30(14-19-47)40(63)56-34(23-25(2)3)43(66)53-31(15-20-48)41(64)57-35(24-26(4)5)44(67)54-33/h25-35,37,59H,8-24,46-49H2,1-7H3,(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,68)(H,56,63)(H,57,64)(H,58,65)/t27?,28-,29+,30+,31+,32+,33+,34+,35+,37+/m1/s1
InChIKeyRPABDKTXMKOGKI-OYTUFZPASA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAppreciable

Colistimethate Sodium (CAS 8068-28-8): A Prodrug Polymyxin Antibiotic for Multidrug-Resistant Gram-Negative Infections


Colistimethate Sodium (CMS) is an inactive prodrug of colistin (polymyxin E), administered intravenously or via nebulization for the treatment of acute or chronic infections caused by susceptible strains of multidrug-resistant Gram-negative bacilli, particularly Pseudomonas aeruginosa [1]. It is FDA-approved for parenteral use and holds Orphan Drug designation for respiratory infections in cystic fibrosis patients [2]. CMS undergoes spontaneous hydrolysis in vivo and, when reconstituted in aqueous solution, to form the microbiologically active compounds colistin A (polymyxin E1) and colistin B (polymyxin E2) [3]. The compound is characterized by low volumes of distribution (approximately 14.0 L for CMS and 12.4 L for formed colistin in healthy volunteers), consistent with distribution restricted to extracellular fluid, and is predominantly excreted unchanged in urine (70% on average) with renal clearance approximating glomerular filtration rate [4].

Why Colistimethate Sodium Cannot Be Generically Substituted with Colistin Sulfate or Polymyxin B in Clinical Practice


Although colistimethate sodium (CMS), colistin sulfate (CS), and polymyxin B (PMB) all belong to the polymyxin antibiotic class and share similar antibacterial spectra, they exhibit profound pharmacokinetic and toxicological differences that preclude simple therapeutic interchange. CMS is administered as an inactive prodrug that requires in vivo hydrolysis to active colistin, with approximately 70% of the CMS dose excreted unchanged in urine before conversion, whereas colistin sulfate is administered as the active moiety and polymyxin B achieves therapeutic plasma concentrations more rapidly without reliance on prodrug conversion [1]. These differences translate into clinically significant divergence in acute kidney injury (AKI) incidence, nephrotoxicity reversibility, neurotoxicity rates, 30-day all-cause mortality, and dosing requirements across renal function strata—as quantified in the comparative evidence below [2][3].

Quantitative Evidence Guide: Direct Comparative Data for Colistimethate Sodium Versus Colistin Sulfate and Polymyxin B


Acute Kidney Injury Incidence: Colistimethate Sodium Versus Colistin Sulfate in a Real-World Cohort Study

In the first direct comparative study of nephrotoxicity between colistin sulfate (CS) and colistimethate sodium (CMS), the incidence of acute kidney injury (AKI) was significantly higher in patients receiving CMS compared to those receiving CS, both in the unmatched cohort (29.70% vs. 7.37%) and after propensity score matching (PSM) (26.30% vs. 10.00%) [1]. Conversely, 30-day all-cause mortality was significantly higher in the CS cohort than in the CMS cohort both before PSM (27.37% vs. 15.84%) and after PSM (33.75% vs. 15.00%). CMS therapy and lower baseline estimated glomerular filtration rate (eGFR) were identified as independent risk factors for polymyxin-induced AKI [1].

Nephrotoxicity Acute Kidney Injury Polymyxin Safety Comparative Effectiveness

Nephrotoxicity Reversibility and Clinical Outcomes: Colistimethate Sodium Versus Polymyxin B

An observational prospective study comparing colistimethate sodium (CMS) and polymyxin B (PMB) in patients with multidrug-resistant Gram-negative bacterial infections found no significant difference in the incidence of nephrotoxicity (59.3% vs. 55.6%, P = 0.653) or neurotoxicity (8.3% vs. 5.6%, P = 0.525) [1]. However, reversal of nephrotoxicity after drug discontinuation was significantly more frequent in the CMS group (48.4% vs. 23.3%, P = 0.021). Favorable clinical outcomes (67.6% vs. 37%, P < 0.001) and microbiological eradication (73.1% vs. 46.3%, P = 0.001) were significantly higher with CMS than with PMB. Thirty-day all-cause mortality was significantly lower in the CMS group (19.4% vs. 42.6%, P = 0.002) [1]. A separate retrospective study of 290 patients confirmed high AKI reversibility with CMS (91.6%) compared to PMB (79%) after drug withdrawal, though the AKI incidence was similar between groups (40.0% for CMS vs. 44.7% for PMB, P = 0.425) [2].

Nephrotoxicity Reversal Clinical Cure Microbiological Eradication Comparative Safety

Neurotoxicity Risk Profile: Colistimethate Sodium Versus Polymyxin B

A retrospective comparative study of 147 conscious patients receiving polymyxin therapy for multidrug-resistant Gram-negative infections demonstrated a markedly lower incidence of neurotoxic adverse events with colistimethate sodium (CMS) compared to polymyxin B (PMB) [1]. Among 77 patients receiving polymyxin B, 13 (16.9%) experienced neurotoxic events (primarily paresthesias), whereas among 70 patients receiving CMS, only 1 (1.4%) experienced such events. All neurotoxic events were reversible after drug discontinuation in both groups [1].

Neurotoxicity Adverse Drug Events Polymyxin Safety Drug Discontinuation

Intrapulmonary Pharmacokinetics Following Nebulization: Lung Concentration Versus Systemic Exposure

Colistimethate sodium (CMS) nebulization achieves high local pulmonary concentrations of formed colistin while minimizing systemic exposure, a pharmacokinetic profile not achievable with intravenous administration of any polymyxin formulation [1]. Following low-dose CMS nebulization (75 mg colistin base activity every 8 hours) in patients with ventilator-associated pneumonia caused by carbapenem-resistant Acinetobacter baumannii, the median epithelial lining fluid (ELF) concentration of colistin at 2 hours post-dose was 9.70 mg/L (IQR 3.55–15.46 mg/L), whereas the median peak plasma concentration (Cmax) was only 0.15 mg/L (IQR 0.10–0.28 mg/L)—representing an approximately 65-fold higher concentration at the pulmonary site of infection compared to systemic circulation [1]. The median ELF-to-plasma AUC0–8h ratio was 12.35 (IQR 6.58–27.34), confirming substantial pulmonary targeting [1].

Aerosolized Antibiotics Ventilator-Associated Pneumonia Pulmonary Pharmacokinetics Epithelial Lining Fluid

Aqueous Stability and Hydrolysis Kinetics: Reconstituted Colistimethate Sodium Shelf-Life

Colistimethate sodium (CMS) undergoes spontaneous hydrolysis in aqueous solution to form the active nephrotoxic compounds colistin A and colistin B; this pre-administration hydrolysis can lead to elevated toxicity if not properly controlled [1]. In a stability study of reconstituted CMS, less than 1.0% colistin A/B formation was observed when stored for up to 24 hours at 21°C, 0°C, -20°C, and -70°C [1]. In elastomeric infusion devices containing 0.8 mg/mL CMS in 0.9% saline stored at 4°C, no degradation (<0.5% colistin formation) occurred for at least 3 days, and all samples remained chemically stable (<5% colistin formation) after 7 days [2]. This stability profile directly contrasts with colistin sulfate, which is supplied as the active moiety and does not require hydrolysis control, and with polymyxin B, which is administered as the active sulfate salt without prodrug conversion considerations [3].

Drug Stability Prodrug Hydrolysis Pharmaceutical Compounding Quality Control

Brand-Dependent Variation in Colistin Exposure from Colistimethate Sodium Products

A comparative pharmacokinetic study of four commercial parenteral products of colistimethate sodium (CMS) from different global regions revealed significant brand-to-brand variation in the molar ratio of formed colistin to administered CMS [1]. Following intravenous administration of 28.1 mg/kg CMS in rats, the molar ratios (%) of AUC0–180min of formed colistin to CMS ranged from 1.68% ± 0.35% to 3.29% ± 0.43% across the four products, a statistically significant difference (P = 0.0157) [1]. The study also identified substantial differences in vial content: products labeled with 150 mg 'colistin base activity' contained between 340.6 ± 0.08 mg and 380.0 ± 5.97 mg CMS (sodium) per vial, while a product labeled with 2,000,000 IU contained 159.3 ± 1.75 mg CMS (sodium) [1]. These findings demonstrate that different CMS brands, despite similar elemental compositions, produce significantly different exposures to the microbiologically active formed colistin [1].

Bioequivalence Generic Substitution Pharmacokinetic Variability Brand Comparison

Procurement-Relevant Application Scenarios for Colistimethate Sodium Based on Quantitative Differentiation Evidence


Institutional Formulary Selection: When Mortality Reduction Outweighs AKI Risk

For hospitals and healthcare systems evaluating polymyxin formulary options, the comparative data on colistimethate sodium (CMS) versus colistin sulfate (CS) present a clear trade-off: CMS is associated with significantly lower 30-day all-cause mortality (15.00% vs. 33.75% after PSM) but higher acute kidney injury incidence (26.30% vs. 10.00% after PSM) [1]. Procurement decisions should consider institutional capacity for renal monitoring and renal replacement therapy, as the mortality benefit of CMS may justify the increased nephrotoxicity monitoring burden. For centers with robust nephrology support, CMS may be the preferred polymyxin; for resource-constrained settings, CS may be considered despite higher mortality if AKI management capacity is limited.

Polymyxin B Substitution Strategy: Leveraging Superior Nephrotoxicity Reversibility and Clinical Outcomes

Institutions currently using polymyxin B (PMB) may consider substitution with colistimethate sodium (CMS) based on evidence of significantly higher nephrotoxicity reversibility (48.4% vs. 23.3%, P = 0.021), superior favorable clinical outcomes (67.6% vs. 37%, P < 0.001), and lower 30-day all-cause mortality (19.4% vs. 42.6%, P = 0.002) [2]. Additionally, the markedly lower neurotoxicity incidence with CMS (1.4% vs. 16.9%) supports CMS as the preferred agent for neurologically vulnerable patients or in settings where neurological monitoring is challenging [3]. Procurement of CMS over PMB is particularly justified in intensive care units where renal recovery potential and clinical cure are priority endpoints.

Aerosolized Delivery for Ventilator-Associated Pneumonia and Cystic Fibrosis Respiratory Infections

Colistimethate sodium is uniquely positioned for nebulized administration in ventilator-associated pneumonia (VAP) caused by carbapenem-resistant Acinetobacter baumannii, achieving median epithelial lining fluid concentrations of formed colistin approximately 65-fold higher than systemic plasma concentrations (9.70 mg/L vs. 0.15 mg/L Cmax) [4]. This pulmonary targeting minimizes systemic toxicity while delivering therapeutic antibiotic concentrations directly to the site of infection. Procurement of CMS for inhalation use—supported by FDA Orphan Drug designation for cystic fibrosis respiratory infections—should prioritize formulations compatible with vibrating mesh nebulizer technology and include appropriate stability handling protocols given the prodrug hydrolysis considerations [5][6].

Therapeutic Drug Monitoring Programs: Managing Inter-Brand Pharmacokinetic Variability

Given the statistically significant 2-fold variation in active colistin exposure across different CMS product brands (molar ratio of colistin AUC to CMS AUC ranging from 1.68% to 3.29%, P = 0.0157), institutions should implement therapeutic drug monitoring (TDM) protocols when switching between CMS suppliers [7]. Procurement contracts should consider maintaining a consistent CMS product source to minimize the need for dose re-titration. For reference, target peak colistin concentrations of 10–15 mg/L and trough concentrations of 2–6 mg/L are recommended for optimal efficacy and safety, with more frequent monitoring required in patients with renal impairment and those receiving extended-interval dosing regimens [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colistimethate Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.